MSC2156119J MSC2156119J Tepotinib is an inhibitor of MET tyrosine kinase with potential antineoplastic activity. Tepotinib selectively binds to MET tyrosine kinase and disrupts MET signal transduction pathways, which may induce apoptosis in tumor cells overexpressing this kinase. The receptor tyrosine kinase MET (also known as hepatocyte growth factor receptor or HGFR), is the product of the proto-oncogene c-Met and is overexpressed or mutated in many tumor cell types; this protein plays key roles in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis.
Tepotinib is under investigation in clinical trial NCT03531762 (Effect of a Proton Pump Inhibitor on the Pharmacokinetics (PK) of Tepotinib).
Brand Name: Vulcanchem
CAS No.: 1100598-32-0
VCID: VC0549086
InChI: InChI=1S/C29H28N6O2/c1-34-12-10-21(11-13-34)20-37-26-17-31-29(32-18-26)25-7-3-5-23(15-25)19-35-28(36)9-8-27(33-35)24-6-2-4-22(14-24)16-30/h2-9,14-15,17-18,21H,10-13,19-20H2,1H3
SMILES: CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N
Molecular Formula: C29H28N6O2
Molecular Weight: 492.6 g/mol

MSC2156119J

CAS No.: 1100598-32-0

Inhibitors

VCID: VC0549086

Molecular Formula: C29H28N6O2

Molecular Weight: 492.6 g/mol

Purity: >98%

MSC2156119J - 1100598-32-0

CAS No. 1100598-32-0
Product Name MSC2156119J
Molecular Formula C29H28N6O2
Molecular Weight 492.6 g/mol
IUPAC Name 3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile
Standard InChI InChI=1S/C29H28N6O2/c1-34-12-10-21(11-13-34)20-37-26-17-31-29(32-18-26)25-7-3-5-23(15-25)19-35-28(36)9-8-27(33-35)24-6-2-4-22(14-24)16-30/h2-9,14-15,17-18,21H,10-13,19-20H2,1H3
Standard InChIKey AHYMHWXQRWRBKT-UHFFFAOYSA-N
SMILES CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N
Canonical SMILES CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N
Appearance Solid powder
Description Tepotinib is an inhibitor of MET tyrosine kinase with potential antineoplastic activity. Tepotinib selectively binds to MET tyrosine kinase and disrupts MET signal transduction pathways, which may induce apoptosis in tumor cells overexpressing this kinase. The receptor tyrosine kinase MET (also known as hepatocyte growth factor receptor or HGFR), is the product of the proto-oncogene c-Met and is overexpressed or mutated in many tumor cell types; this protein plays key roles in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis.
Tepotinib is under investigation in clinical trial NCT03531762 (Effect of a Proton Pump Inhibitor on the Pharmacokinetics (PK) of Tepotinib).
Purity >98%
Shelf Life >5 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3-(1-(3-(5-((1-Methyl-4-piperidinyl)methoxy)-2-pyrimidinyl)benzyl)-6-oxo-1,6-dihydro-3-pyridazinyl)benzonitrile
benzonitrile, 3-(1,6-dihydro-1-((3-(5-((1-methyl-4-piperidinyl)methoxy)-2-pyrimidinyl)phenyl)methyl)-6-oxo-3-pyridazinyl)-
tepotini
Reference 1: Bouattour M, Raymond E, Qin S, Cheng AL, Stammberger U, Locatelli G, Faivre S. Recent developments of c-Met as a therapeutic target in hepatocellular carcinoma. Hepatology. 2018 Mar;67(3):1132-1149. doi: 10.1002/hep.29496. Epub 2018 Feb 1. Review. PubMed PMID: 28862760; PubMed Central PMCID: PMC5873445.
PubChem Compound 25171648
Last Modified Nov 11 2021
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